molecular formula C17H11F6N7O B610770 Selinexor CAS No. 1393477-72-9

Selinexor

カタログ番号 B610770
CAS番号: 1393477-72-9
分子量: 443.31
InChIキー: DEVSOMFAQLZNKR-RJRFIUFISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Selinexor is an orally bioavailable, highly-selective, and slowly-reversible small molecule that inhibits Exportin 1 . It is used together with bortezomib and dexamethasone to treat multiple myeloma in patients who have received at least one previous treatment that did not work well .


Molecular Structure Analysis

Selinexor has a molecular formula of C17H11F6N7O and a molecular weight of 443.31 g/mol . It is characterized by low aqueous solubility but high permeability through Caco-2 and MDCK-MDR monolayers .


Chemical Reactions Analysis

Selinexor exhibits linear and time-independent pharmacokinetics across a wide dose range, with moderately rapid absorption and moderate elimination . Its pharmacokinetics are not significantly impacted by various concomitant medications and organ dysfunction .


Physical And Chemical Properties Analysis

Selinexor is a cis isomer that contains no chiral centers . It has low aqueous solubility but high permeability through Caco-2 and MDCK-MDR monolayers .

科学的研究の応用

  • Treatment of Hematological Malignancies : Selinexor has demonstrated broad antitumor activity against solid and hematological malignancies in clinical trials. Its primary adverse effect is high-grade thrombocytopenia, which results from the inhibition of thrombopoietin signaling in early megakaryopoiesis. This adverse effect is reversible with the administration of thrombopoietin agonists during a drug holiday (Machlus et al., 2017).

  • Application in Acute Myeloid Leukemia (AML) : In a phase 1 clinical trial, selinexor showed safety and efficacy in patients with advanced hematological malignancies, including AML. The study reported manageable adverse events and a significant improvement in median progression-free survival and overall survival among responders (Garzon et al., 2017).

  • Combination Therapy for Multiple Myeloma : Selinexor combined with dexamethasone was effective in patients with multiple myeloma refractory to current therapies. This combination resulted in objective treatment responses, although common side effects such as fatigue and nausea were noted (Chari et al., 2019).

  • Synergistic Effect with Bortezomib : The combination of selinexor with low-dose bortezomib and dexamethasone (SVd) showed high response rates in patients with relapsed or refractory multiple myeloma, including borezomib-refractory MM, with manageable side effects (Bahlis et al., 2018).

  • Potential in Treating Diffuse Large B-cell Lymphoma (DLBCL) : Selinexor received fast track designation from the FDA for the treatment of relapsed or refractory DLBCL. It continues to be evaluated as a potential treatment for this condition, with more translational studies suggested to leverage its unique mechanism of action (Ben-Barouch & Kuruvilla, 2019).

  • Safety Profile in Multiple Myeloma : An integrated safety profile analysis of selinexor in patients with multiple myeloma highlighted its well-established adverse effects, which are reversible and respond to supportive care (Gavriatopoulou et al., 2020).

Safety And Hazards

Selinexor can cause serious side effects, which may not occur until several days or weeks after taking the medicine . The most common side effects include thrombocytopenia and fatigue . It may also affect fertility in men and women and may harm the baby if used during pregnancy .

将来の方向性

Selinexor is currently being investigated for the treatment of other types of cancer . It is the first in a new class of drugs called SINE compounds and has shown promising results in preclinical studies and clinical trials .

特性

IUPAC Name

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31)/b4-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVSOMFAQLZNKR-RJRFIUFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=N1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F6N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026013
Record name Selinexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20mg/mL
Record name Selinexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11942
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Selinexor binds to and inhibits exportin-1 (XPO1). XPO1 is a nuclear exporter protein which contains a pocket to which nuclear proteins can bind. When complexed with these proteins and Ran, activated through guanosine triphosphate (GTP) binding, the XPO1-protein-Ran-GTP complex is able to exit the nucleus through a nuclear pore. Once outside, GTP is hydrolyzed and the complex dissociates. The inhibition of this process in cancer cells allows the targets of XPO1, many of which are tumor suppressors, to collect in the nucleus and result in increased transcription of tumor suppressor genes. Tumor suppressor proteins known to be affected by XPO1 inhibition include p53, p73, adenomatous polyposis coli, retinoblastoma, forkhead box protein O, breast cancer 1, nucleophosmin, and merlin. Regulators of cell cycle progression are also affected, namely p21, p27, galectin-3, and Tob. Inhibitor of NFκB also collects in the nucleus as a result leading to reduced activity of NFκB, a known contributor to cancer. XPO1 participates in the formation of a complex with eukaryotic initiation factor 4E and contributes to the transport of messenger RNA for several oncegenes including cell cycle promotors, cyclin D1, cyclin E, and CDK2/4/6, as well as antiapoptotic proteins, Mcl-1 and Bcl-xL. These wide ranging changes in protein expression and gene transcription culminate in cell cycle arrest and the promotion of apoptosis in cancer cells.
Record name Selinexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11942
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Selinexor

CAS RN

1393477-72-9
Record name Selinexor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393477-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selinexor [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393477729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selinexor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11942
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Selinexor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (z)-3-{3-[3,5-bis (trifluoromethyl) phenyl]-1H-1,2,4-Triazol-1yl}acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SELINEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31TZ62FO8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
6,070
Citations
K Podar, J Shah, A Chari, PG Richardson… - Expert Opinion on …, 2020 - Taylor & Francis
… Based on results of the STORM-trial, selinexor in … Furthermore, it reviews the most recent clinical data on selinexor in … Additional data is needed to confirm that selinexor and other …
Number of citations: 50 www.tandfonline.com
YY Syed - Drugs, 2019 - Springer
… This article summarizes the milestones in the development of selinexor leading to this first … dose of selinexor [1]. In April 2018, the US FDA granted fast track designation to selinexor for …
Number of citations: 99 link.springer.com
G Mostafa-Hedeab, HM Al-Kuraishy… - Frontiers in …, 2022 - frontiersin.org
A novel severe acute respiratory distress syndrome coronavirus type 2 (SARS-CoV-2) has been confirmed as the cause of the global pandemic coronavirus disease 2019 (COVID-19). …
Number of citations: 17 www.frontiersin.org
A Chari, DT Vogl, M Gavriatopoulou… - … England Journal of …, 2019 - Mass Medical Soc
Background Selinexor, a selective inhibitor of nuclear export compound that blocks exportin 1 (XPO1) and forces nuclear accumulation and activation of tumor suppressor proteins, …
Number of citations: 544 www.nejm.org
J Kuruvilla, M Savona, R Baz… - Blood, The Journal …, 2017 - ashpublications.org
… to assess the effects of selinexor in patients with … selinexor in relapsed or refractory (R/R) NHL. Furthermore, we propose mechanistic explanations for the observed signals of selinexor …
Number of citations: 141 ashpublications.org
N Kalakonda, M Maerevoet, F Cavallo… - The Lancet …, 2020 - thelancet.com
Background Relapsed or refractory diffuse large B-cell lymphoma (DLBCL) is an aggressive cancer with a median overall survival of less than 6 months. We aimed to assess the …
Number of citations: 241 www.thelancet.com
JS Walker, R Garzon, R Lapalombella - Leukemia & Lymphoma, 2020 - Taylor & Francis
… Complete carcinogenicity and fertility studies have not been conducted with selinexor. Selinexor was neither mutagenic nor clastogenic as determined in vitro by the bacterial reverse …
Number of citations: 13 www.tandfonline.com
C Chen, D Siegel, M Gutierrez… - Blood, The Journal …, 2018 - ashpublications.org
… Single-agent selinexor showed modest efficacy with an … in the 45 mg/m 2 selinexor plus 20 mg dexamethasone twice weekly … Based on these findings, we conclude that selinexor in …
Number of citations: 125 ashpublications.org
M Gavriatopoulou, A Chari, C Chen, N Bahlis, DT Vogl… - Leukemia, 2020 - nature.com
… selinexor and assessed the kinetics of adverse events and impact of supportive care measures. Selinexor … Selinexor has well-established adverse effects that mainly occur within the first …
Number of citations: 74 www.nature.com
J Richter, D Madduri, S Richard… - Therapeutic Advances …, 2020 - journals.sagepub.com
… synergistic antimyeloma activity between selinexor and proteasome Inhibitors through suppression of NF-κB signaling. This study utilizes a weekly dosing schedule of Selinexor (100 mg…
Number of citations: 44 journals.sagepub.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。